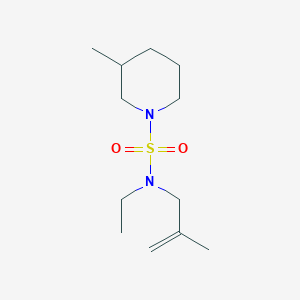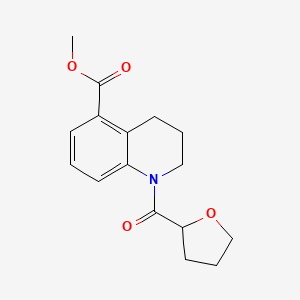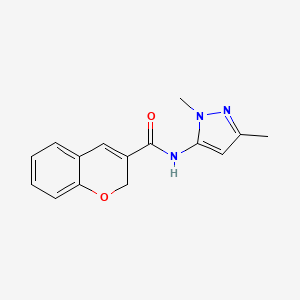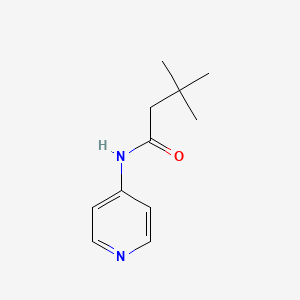
3,3-dimethyl-N-(pyridin-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-N-(pyridin-4-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMXB-A, and it belongs to the class of nicotinic acetylcholine receptor agonists. In
Mecanismo De Acción
DMXB-A selectively activates α7 nicotinic acetylcholine receptors, which are expressed in various regions of the brain and peripheral tissues. Activation of these receptors leads to the influx of calcium ions into the cell, resulting in the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. This mechanism of action is believed to underlie the cognitive-enhancing and neuroprotective effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, DMXB-A has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXB-A is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. Additionally, DMXB-A has a favorable pharmacokinetic profile, with a half-life of approximately 2 hours in rats. However, one limitation of DMXB-A is its relatively low potency, which requires high doses to achieve significant effects.
Direcciones Futuras
There are several future directions for the research on DMXB-A. One area of interest is the investigation of its potential therapeutic effects in human diseases such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the mechanism of action of DMXB-A and its effects on various physiological processes. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists could lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of DMXB-A involves the reaction of 3,3-dimethylbutyric acid with pyridine-4-carboxylic acid, followed by the coupling of the resulting acid with 2-aminobutane. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
DMXB-A has been widely used in scientific research due to its ability to selectively activate nicotinic acetylcholine receptors. These receptors are known to play a critical role in various physiological processes, including learning, memory, and attention. DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been used to investigate the role of nicotinic acetylcholine receptors in pain modulation, inflammation, and neuroprotection.
Propiedades
IUPAC Name |
3,3-dimethyl-N-pyridin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSIERAKGGMEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(pyridin-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
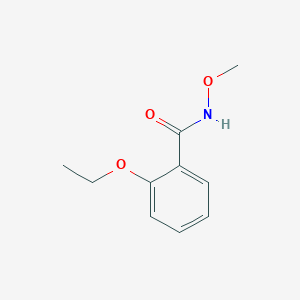
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![3-fluoro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517349.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)

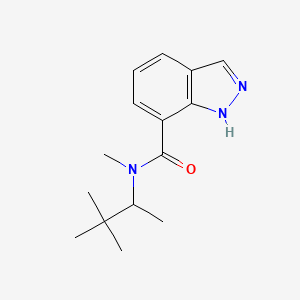
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
